2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the 1,2,4-thiadiazole ring adds unique properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions due to the electron-deficient nature of the ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid .
- (S)-2-{[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids .
Properties
Molecular Formula |
C10H15N3O4S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-thiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(16)13-6(8(14)15)4-7-11-5-12-18-7/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
GXGIIXWGPGVGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=NS1)C(=O)O |
Origin of Product |
United States |
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